![molecular formula C18H17N5O2 B5501833 7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5501833.png)
7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Description
Synthesis Analysis
The synthesis of compounds similar to "7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one" typically involves multistep reactions, starting from basic heterocyclic scaffolds. For example, derivatives of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones were synthesized through a series of heterocyclization, nucleophilic displacement, and cyclocondensation reactions (Davoodnia et al., 2008). These methods highlight the complexity and the tailored approach needed for the synthesis of such intricate molecules.
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by the presence of multiple fused heterocyclic rings. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly used for structural characterization. For instance, the structure of a similar compound, ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate, was elucidated using X-ray diffraction and a variety of spectroscopic techniques (Lahmidi et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions at the various heterocyclic rings, enabling a range of chemical transformations. For example, triazolo[4,3-a]pyrimidines were prepared from thiazolo[3,2-a]pyrimidines via a reduction process that induced a rearrangement, showcasing the dynamic chemical behavior of these molecules under certain conditions (Lashmanova et al., 2019).
Scientific Research Applications
Chemical Synthesis and Structural Characterization
Synthetic Methodologies
Various synthetic methodologies have been developed for the preparation of triazolopyrimidines and related heterocycles. For example, triazolo[4,3-a]pyrimidines were synthesized through the reduction of thiazolopyrimidines, highlighting a method for rearranging thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines (Lashmanova et al., 2019). Additionally, novel pyrido and thiazolotriazolopyridines have been synthesized starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate, showcasing the diversity in synthetic approaches (El‐Kazak & Ibrahim, 2013).
Structural Analysis and Characterization
The structures of synthesized compounds have been characterized using various spectroscopic techniques. For instance, the structure of a specific triazolopyrimidine derivative was confirmed by X-ray crystallography, demonstrating the precision in structural elucidation of these complex molecules (Davoodnia et al., 2008).
Biological Applications
Antimicrobial Activity
The antimicrobial activity of triazolopyrimidine derivatives has been a significant area of research. Compounds incorporating the triazolopyrimidine moiety have been synthesized and evaluated for their antimicrobial properties. For example, a series of novel quinoline, chromene, and pyrazole derivatives bearing the triazolopyrimidine moiety were synthesized and showed promising antimicrobial activity (Abu‐Hashem & Gouda, 2017).
Antituberculous Activity
Some derivatives have been explored for their potential as antituberculous agents. Structural analogs of known antituberculous compounds were synthesized and evaluated, highlighting the role of triazolopyrimidines in the development of new treatments for tuberculosis (Titova et al., 2019).
properties
IUPAC Name |
11-(4-ethylphenyl)-4-(methoxymethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-3-12-4-6-13(7-5-12)22-9-8-15-14(17(22)24)10-19-18-20-16(11-25-2)21-23(15)18/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFROTQQTUSRDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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